molecular formula C4H11ClN2 B8672906 1-Methylazetidin-3-amine xhydrochloride

1-Methylazetidin-3-amine xhydrochloride

Cat. No.: B8672906
M. Wt: 122.60 g/mol
InChI Key: FINSQRMFBWJILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylazetidin-3-amine hydrochloride is a small, nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀N₂·HCl and a molecular weight of 122.6 g/mol (including HCl). It features a four-membered azetidine ring substituted with a methyl group at the 1-position and an amine group at the 3-position, stabilized as a hydrochloride salt. The compound is commercially available with a purity of ≥98% and is typically stored under refrigeration to maintain stability .

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

1-methylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H

InChI Key

FINSQRMFBWJILP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine xhydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-methylazetidin-3-amine hydrochloride may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is often purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidin-3-amine xhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

1-Methylazetidin-3-amine xhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-methylazetidin-3-amine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents/Structural Features Molecular Weight (g/mol) Key Properties/Applications
1-Methylazetidin-3-amine hydrochloride 959957-92-7 C₄H₁₀N₂·HCl Methyl (1-position), amine (3-position) 122.6 High reactivity due to ring strain; used in drug synthesis
1-Benzhydrylazetidin-3-amine hydrochloride 102065-90-7 C₁₆H₁₈N₂·2HCl Bulky benzhydryl group (1-position) 311.25 Reduced solubility in polar solvents; potential CNS-targeting applications
3-Methylazetidin-3-amine dihydrochloride 124668-47-9 C₄H₁₀N₂·2HCl Methyl substitution on ring nitrogen 159.5 Higher water solubility (dihydrochloride salt); unknown hazards
Methoxyamine hydrochloride 593-56-6 CH₃ONH₂·HCl Methoxy group attached to primary amine 83.52 Analytical reagent; nucleophilic reagent in organic synthesis
3-Methoxyamphetamine hydrochloride 35294-10-1 C₁₀H₁₅NO·HCl Methoxy phenyl, amphetamine backbone 201.7 CNS activity; used in neuroscience research
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride 1018605-16-7 C₁₁H₁₃ClN₂O₂ Isoxazole ring, methoxyphenyl group 240.69 Agrochemical applications; heterocyclic stability
1-(5-Chloropyrazin-2-yl)methanamine dihydrochloride 1955523-26-8 C₅H₇Cl₂N₃ Pyrazine ring, chlorinated aromatic system 180.03 Potential use in antiviral or antibacterial agents

Structural and Functional Analysis

  • Ring Size and Strain : The azetidine ring in 1-methylazetidin-3-amine confers significant ring strain compared to six-membered piperidine derivatives (e.g., (1-ethylpiperidin-3-yl)methanamine). This strain enhances reactivity in ring-opening or functionalization reactions, making it valuable in medicinal chemistry .
  • Substituent Effects : Bulky substituents (e.g., benzhydryl in CAS 102065-90-7) reduce solubility but may improve blood-brain barrier penetration, whereas smaller groups (e.g., methyl) prioritize synthetic versatility .
  • Salt Forms: The dihydrochloride form of 3-methylazetidin-3-amine (CAS 124668-47-9) exhibits higher aqueous solubility than the monohydrochloride form, critical for formulation in biological assays .

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